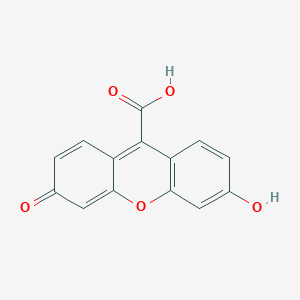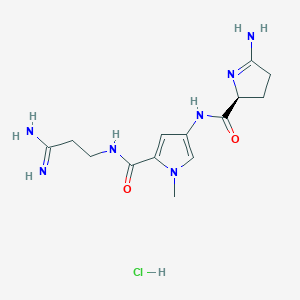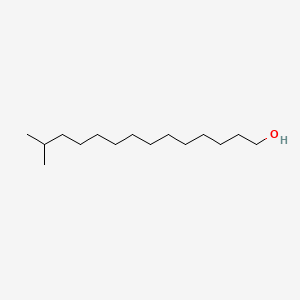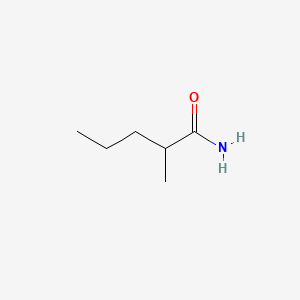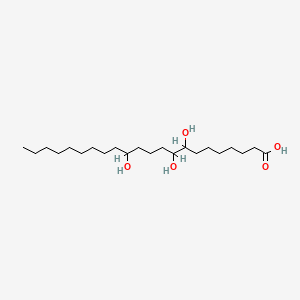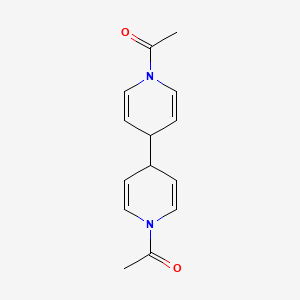![molecular formula C28H24O4 B1217392 杯[4]芳烃 CAS No. 74568-07-3](/img/structure/B1217392.png)
杯[4]芳烃
描述
Calix4arene is a macrocyclic compound composed of four phenolic units linked by methylene bridges. This compound is part of the larger calixarene family, which is known for its ability to form host-guest complexes due to its unique three-dimensional structure. Calix4arene can adopt various conformations, such as cone, partial cone, 1,2-alternate, and 1,3-alternate, depending on the relative orientations of the hydroxyl groups on the aromatic units .
科学研究应用
Calix4arene has a wide range of applications in scientific research:
作用机制
Target of Action
Calix4arene, a versatile molecular platform, has been shown to interact with a variety of targets. It exhibits highly selective binding behavior towards anions, especially halogen anions . In the biomedical field, calix4arene derivatives have been found to inhibit the proliferation of different human cancer cells, including A549, DLD-1, HEPG2, and PC-3 . Furthermore, calix4arene amide derivatives have been revealed to target galectin-1 as allosteric inhibitors .
Mode of Action
The interaction of Calix4arene with its targets involves both physical and chemical processes. The physical process involves the formation of a host-guest complex between the Calix4arene and the target molecule . The chemical process involves changes in the optical properties of the Calix4arene, such as fluorescence, upon binding with the target . In the case of cancer cells, Calix4arene derivatives have been shown to inhibit cell proliferation in a dose-dependent manner .
Biochemical Pathways
The exact biochemical pathways affected by Calix4arene can regulate its length by changing the conformations of the Calix4arene cores . This conformational interconversion has been utilized to develop Calix4arene receptors . In the context of cancer cells, the cytotoxic properties of Calix4arene derivatives suggest that they may interfere with cell growth and division pathways .
Pharmacokinetics
The pharmacokinetics of Calix4arene derivatives can be synthesized and functionalized more easily than other supramolecules, suggesting that they may have favorable bioavailability.
Result of Action
The result of Calix4arene’s action depends on the specific target and the environmental context. For example, when interacting with anions, Calix4arene exhibits changes in optical properties such as fluorescence . When interacting with cancer cells, Calix4arene derivatives inhibit cell proliferation .
Action Environment
The action of Calix4arene can be influenced by various environmental factors. For instance, the presence of Si–OH groups on the surface of silica gel can catalyze the facile decomposition/macrocyclization of certain Calix4arene derivatives . Additionally, the conformational changes of the Calix4arene cores in oligomers can cause structural changes that are larger than those of the monomers .
准备方法
Synthetic Routes and Reaction Conditions
Calix4arene is typically synthesized through the condensation of para-substituted phenols with formaldehyde under basic conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the macrocyclic structure. The reaction conditions, such as temperature and solvent, can be adjusted to control the yield and purity of the product .
Industrial Production Methods
Industrial production of calix4arene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Calix4arene undergoes various chemical reactions, including:
Oxidation: Calixarene can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert calixarene derivatives to their corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include functionalized calix4arene derivatives, which can be tailored for specific applications in supramolecular chemistry and material science .
相似化合物的比较
Similar Compounds
- Calix6arene : Composed of six phenolic units, offering a larger cavity for guest molecules.
- Calix8arene : Contains eight phenolic units, providing even greater flexibility and binding capacity.
- Thiacalix4arene : Similar to calix4arene but with sulfur atoms replacing some of the methylene bridges, resulting in different chemical properties .
Uniqueness
Calix4arene is unique due to its optimal cavity size, which allows for selective binding of small to medium-sized guest molecules. Its ability to adopt multiple conformations adds to its versatility in various applications .
属性
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNHVQZZPXPQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340197 | |
| Record name | Calix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74568-07-3 | |
| Record name | 25,26,27,28-Tetrahydroxycalix[4]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74568-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-6-(2-furanylmethyl)-7-methyl-5-oxo-4-(3-pyridinyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217311.png)
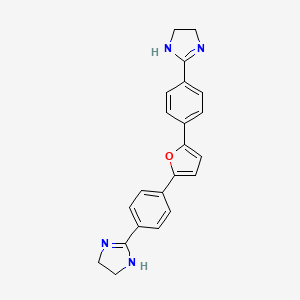
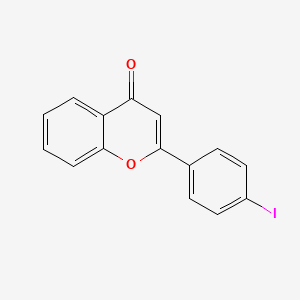

![5-Bromo-2-hexyl-6-(hexylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1217318.png)

![[5-(6-Amino-4-iodo-2-oxo-4,5-dihydropyrimidin-3-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217321.png)

